molecular formula C9H10F3N3 B13176061 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13176061
M. Wt: 217.19 g/mol
InChI Key: BSKVXERQVWIOBC-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with pyrrolidine and trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield lactams, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyrrolidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine
  • 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)quinoline
  • 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)benzene

Uniqueness

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyrimidine ring with both pyrrolidine and trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its chemical stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-pyrrolidin-3-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-2-4-14-8(15-7)6-1-3-13-5-6/h2,4,6,13H,1,3,5H2

InChI Key

BSKVXERQVWIOBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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